4-(benzyloxy)-N-cyclopropylbenzamide
Description
4-(Benzyloxy)-N-cyclopropylbenzamide is a benzamide derivative characterized by a benzyloxy group at the para-position of the benzene ring and a cyclopropyl substituent on the amide nitrogen. Its molecular formula is C₁₇H₁₇NO₂, with a molecular weight of 283.36 g/mol (approximated based on analogs like 4-(benzyloxy)-N-butylbenzamide ).
Synthetic routes for this compound likely involve coupling reactions between 4-benzyloxybenzoic acid derivatives and cyclopropylamine, analogous to methods described for structurally related benzamides (e.g., ultrasonic irradiation or conventional reflux) .
Properties
Molecular Formula |
C17H17NO2 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
N-cyclopropyl-4-phenylmethoxybenzamide |
InChI |
InChI=1S/C17H17NO2/c19-17(18-15-8-9-15)14-6-10-16(11-7-14)20-12-13-4-2-1-3-5-13/h1-7,10-11,15H,8-9,12H2,(H,18,19) |
InChI Key |
APWKCUUEJQXCJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs with Varying N-Substituents
4-(Benzyloxy)-N-butylbenzamide
- Molecular Formula: C₁₈H₂₁NO₂
- Butyl chains are conformationally flexible, whereas cyclopropane’s rigid geometry may enhance target selectivity .
4-(Aminosulfonyl)-N-cyclopropylbenzamide
4-(Cyclopropylmethoxy)-N-(2-methylphenyl)benzamide
- Molecular Formula: C₁₈H₁₉NO₂
- The 2-methylphenyl group on the amide nitrogen introduces ortho-substitution effects, which may hinder rotation and affect binding .
Substituent Effects on the Benzamide Core
Notes:
- Hydroxamate derivatives (e.g., 4-cyclopropylethynyl-N-hydroxybenzamide) exhibit metal-binding properties, making them suitable for enzyme inhibition (e.g., histone deacetylases) .
- Ethynyl groups (e.g., in 4-cyclopropylethynylbenzoic acid) introduce π-bond conjugation, altering electronic properties and reactivity .
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